molecular formula C9H18N2O2 B1593374 Ethyl (4-methyl-1-piperazinyl)acetate CAS No. 28920-67-4

Ethyl (4-methyl-1-piperazinyl)acetate

Cat. No.: B1593374
CAS No.: 28920-67-4
M. Wt: 186.25 g/mol
InChI Key: QETJQVJIERQYIQ-UHFFFAOYSA-N
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Description

Ethyl (4-methyl-1-piperazinyl)acetate is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-methyl-1-piperazinyl)acetate typically involves the reaction of 4-methylpiperazine with ethyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methyl-1-piperazinyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the corresponding amides or esters.

Scientific Research Applications

Ethyl (4-methyl-1-piperazinyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (4-methyl-1-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineacetic acid, 4-methyl-: Similar structure but lacks the ethyl ester group.

    1-Piperazineacetic acid, 4-ethyl-: Similar structure but has an ethyl group instead of a methyl group.

    1-Piperazineacetic acid, 4-methyl-, methyl ester: Similar structure but has a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl (4-methyl-1-piperazinyl)acetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-13-9(12)8-11-6-4-10(2)5-7-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETJQVJIERQYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183119
Record name 1-Piperazineacetic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28920-67-4
Record name Ethyl 4-methyl-1-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28920-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineacetic acid, 4-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineacetic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methylpiperazine (1 g, 8.771 mmol, 1.0 eq) in DMF were added K2CO3 (265 m g, 21.927 mmol, 2.5 eq) and ethyl 2-bromoacetate (167 mg, 13.15 mmol, 1.5 eq). The mixture was stirred at RT for 16 h and quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 76.4% yield. (1.3 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
21.927 mmol
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of bromoethylacetate, 3.3 g (30.0 mmol) in 100 mL of tetrahydrofuran was added 4.14 g (30.0 mmol) of potassium carbonate and 3.3 mL (30.0 mmol) of 4-methylpiperazine. The reaction mixture stirred overnight at rt. and was concentrated to dryness. The residue was partitioned between 20% isopropanol/chloroform and saturated aqueous NaHCO3. The mixture was washed with saturated NaHCO3, washed with brine, dried over Na2SO4, filtered and concentrated to dryness to give 1.23 g (22%) of the desired product as a tan oil. MS (ion spray) 187.1 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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